molecular formula C18H15N3O5 B2877963 4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946373-45-1

4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2877963
CAS RN: 946373-45-1
M. Wt: 353.334
InChI Key: NFSXUGGADPHMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.334. The purity is usually 95%.
BenchChem offers high-quality 4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research

The benzodioxol and furan components of the compound suggest potential applications in pharmaceutical research. Benzodioxol derivatives are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties . The furan moiety is often explored for its potential in developing new therapeutic agents due to its presence in natural products with diverse biological activities. This compound could be investigated for its efficacy in treating specific diseases or as a lead compound for drug development.

Material Science

In material science, the compound’s unique structure could be utilized in the synthesis of novel organic materials. Its heterocyclic components may contribute to the development of materials with specific photophysical properties, useful in creating luminescent materials or organic semiconductors .

Synthetic Organic Chemistry

As an intermediate in synthetic organic chemistry, this compound could be used to synthesize more complex molecules. Its reactive sites, such as the furan ring and the pyrrolopyrimidine core, offer multiple points for further functionalization, which can lead to the creation of diverse chemical libraries for screening purposes .

Agricultural Chemistry

Compounds with benzodioxol and furan rings have been used in agricultural chemistry for the development of pesticides and fungicides. The structural analogs of this compound could be synthesized and tested for their effectiveness in crop protection and pest control applications .

Flavor and Fragrance Industry

While not directly related to the compound , benzodioxol derivatives are sometimes used as flavoring agents due to their pleasant aromas. Research into the flavor and fragrance applications of this compound could lead to the development of new synthetic flavoring agents .

Biological Studies

The compound’s structure is reminiscent of nucleosides and nucleotides, suggesting potential applications in biological studies. It could be used as a molecular probe to study biological processes or as a building block for the synthesis of analogs that interact with enzymes and receptors .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c22-17-15-12(8-21(17)7-11-2-1-5-24-11)19-18(23)20-16(15)10-3-4-13-14(6-10)26-9-25-13/h1-6,16H,7-9H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSXUGGADPHMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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